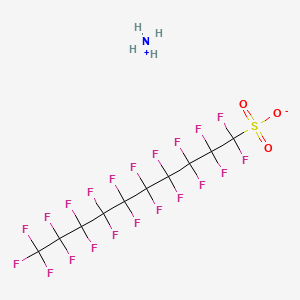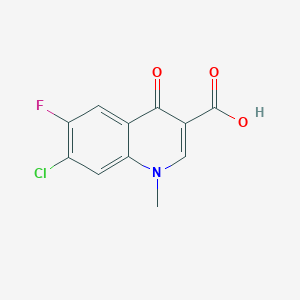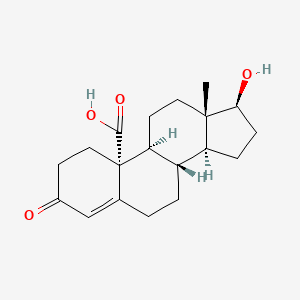
17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid is a steroidal compound with the molecular formula C20H28O3. It is known for its role as an active pharmaceutical ingredient (API) in research and has applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid involves multiple steps, starting from simpler steroidal precursors. The process typically includes oxidation, reduction, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, adhering to strict regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketonized derivatives of the parent compound, which can be further utilized in pharmaceutical and chemical research .
Wissenschaftliche Forschungsanwendungen
17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating various conditions, including hormonal imbalances and metabolic disorders.
Industry: Utilized in the development of new drugs and pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid involves its interaction with specific molecular targets and pathways. It binds to steroid receptors, modulating gene expression and influencing various physiological processes. The compound’s effects are mediated through its interaction with enzymes and receptors involved in steroid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11Beta-Hydroxy-3-oxo-androsta-1,4-diene-17Beta-carboxylic Acid: Another steroidal compound with similar structural features but different functional groups.
17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid: Known for its unique properties and applications in research.
Uniqueness
This compound stands out due to its specific molecular structure, which confers unique biological activities and research applications. Its ability to modulate steroid receptors and influence metabolic pathways makes it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
4205-24-7 |
|---|---|
Molekularformel |
C19H26O4 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carboxylic acid |
InChI |
InChI=1S/C19H26O4/c1-18-8-7-15-13(14(18)4-5-16(18)21)3-2-11-10-12(20)6-9-19(11,15)17(22)23/h10,13-16,21H,2-9H2,1H3,(H,22,23)/t13-,14-,15-,16-,18-,19-/m0/s1 |
InChI-Schlüssel |
PYIPGAPBNLKTAS-USOAJAOKSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@@]34C(=O)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


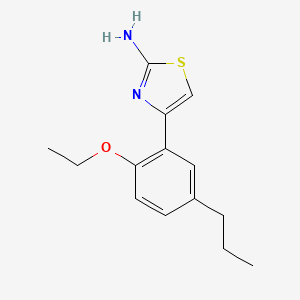
![2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate](/img/structure/B15289189.png)

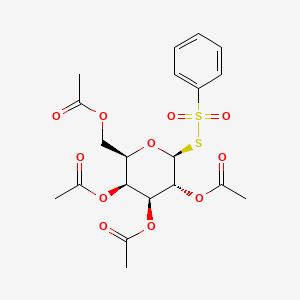
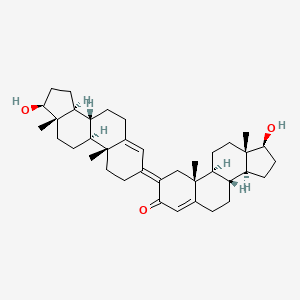
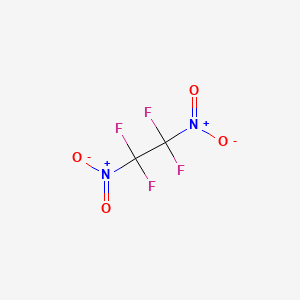
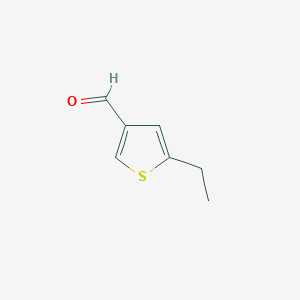
![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)
![hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate](/img/structure/B15289235.png)
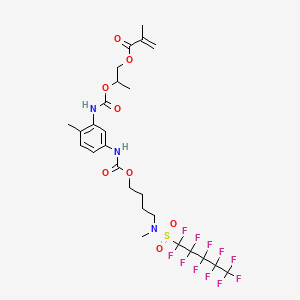
![[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)
